
1-Butyl 2,3-diethyl 2-(propanoyloxy)propane-1,2,3-tricarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyl 2,3-diethyl 2-(propanoyloxy)propane-1,2,3-tricarboxylate is a complex organic compound with a unique structure It is characterized by its three carboxylate groups and a propanoyloxy group attached to a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl 2,3-diethyl 2-(propanoyloxy)propane-1,2,3-tricarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the propane backbone, followed by the introduction of the carboxylate and propanoyloxy groups. Common reagents used in these reactions include alkyl halides, carboxylic acids, and alcohols. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis. Industrial production often employs advanced techniques such as automated reactors and in-line monitoring to maintain consistent quality and minimize waste.
Chemical Reactions Analysis
Types of Reactions
1-Butyl 2,3-diethyl 2-(propanoyloxy)propane-1,2,3-tricarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylate groups into alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propanoyloxy group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to achieve optimal results.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
1-Butyl 2,3-diethyl 2-(propanoyloxy)propane-1,2,3-tricarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a drug precursor or active pharmaceutical ingredient.
Industry: It is utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism by which 1-Butyl 2,3-diethyl 2-(propanoyloxy)propane-1,2,3-tricarboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s carboxylate groups can form hydrogen bonds and ionic interactions, while the propanoyloxy group can participate in esterification and hydrolysis reactions. These interactions influence various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-Butyl 2,3-diethyl 2-(acetoxy)propane-1,2,3-tricarboxylate: Similar structure but with an acetoxy group instead of a propanoyloxy group.
1-Butyl 2,3-diethyl 2-(butanoyloxy)propane-1,2,3-tricarboxylate: Contains a butanoyloxy group, leading to different chemical properties.
Uniqueness
1-Butyl 2,3-diethyl 2-(propanoyloxy)propane-1,2,3-tricarboxylate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its structure allows for versatile chemical modifications and interactions, making it valuable in various research and industrial contexts.
Properties
CAS No. |
669064-68-0 |
|---|---|
Molecular Formula |
C17H28O8 |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
1-O-butyl 2-O,3-O-diethyl 2-propanoyloxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C17H28O8/c1-5-9-10-24-15(20)12-17(16(21)23-8-4,25-13(18)6-2)11-14(19)22-7-3/h5-12H2,1-4H3 |
InChI Key |
WRSQRKYZXRNYNP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)CC(CC(=O)OCC)(C(=O)OCC)OC(=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Piperidine, 1-[(1R,5S)-5-ethyl-1,3,3-trimethylcyclohexyl]-](/img/structure/B15159815.png)
![1,1',1''-[(2,4,6-Triethylbenzene-1,3,5-triyl)tris(methyleneoxy)]tris(2-fluorobenzene)](/img/structure/B15159817.png)
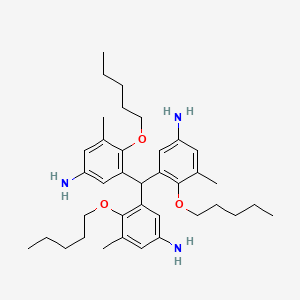
![Silane, (1,1-dimethylethyl)dimethyl[(2-phenylcyclopropyl)methoxy]-](/img/structure/B15159830.png)
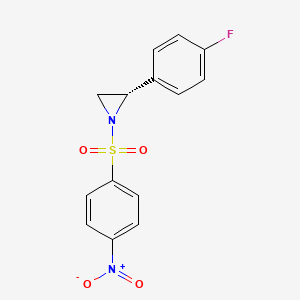
![Seleninium, 2,4,6-tris[4-(dimethylamino)phenyl]-](/img/structure/B15159856.png)
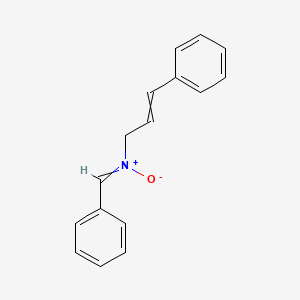
![1-({8-[(2R,3S)-3-Octyloxiran-2-yl]octanoyl}oxy)pyrrolidine-2,5-dione](/img/structure/B15159880.png)
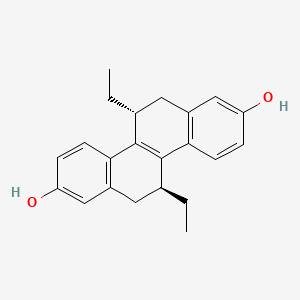
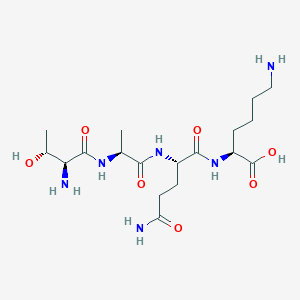
![1,1'-[2,5-Bis(hexyloxy)-1,4-phenylene]bis(phenylethane-1,2-dione)](/img/structure/B15159893.png)
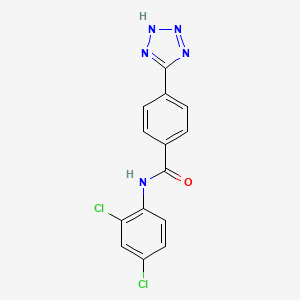

![Benzoic acid, 3,5-bis[(2,2-diphosphonoethyl)amino]-](/img/structure/B15159905.png)
